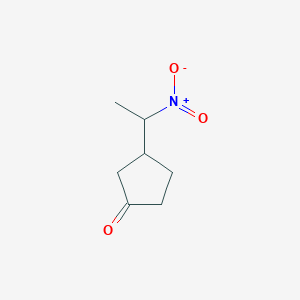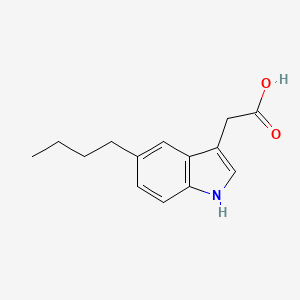
(5-Butyl-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Butyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, is a monocarboxylic acid where one of the methyl hydrogens has been replaced by a 1H-indol-3-yl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Butyl-1H-indol-3-yl)acetic acid can be achieved through various methods. One common approach involves the reaction of indole with glycolic acid in the presence of a base at elevated temperatures . Another method is the Fischer indole synthesis, which uses glutamic acid and phenylhydrazine as starting materials .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include the use of strong acids like methanesulfonic acid under reflux conditions .
Chemical Reactions Analysis
Types of Reactions: (5-Butyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitro compounds are employed.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .
Scientific Research Applications
(5-Butyl-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its role in regulating plant growth and development.
Industry: It finds applications in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Butyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . This compound may also regulate the production of prostaglandins by converting arachidonate to prostaglandin H2, a committed step in prostanoid synthesis .
Comparison with Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with similar structural features.
Indole-3-butyric acid: Another plant hormone that shares the indole nucleus.
1-(4-Iodobenzoic)-5-methoxy-2-methyl indole-3-acetic acid: A derivative with additional functional groups.
Uniqueness: (5-Butyl-1H-indol-3-yl)acetic acid is unique due to its specific butyl substitution, which can influence its biological activity and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
136281-79-3 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(5-butyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C14H17NO2/c1-2-3-4-10-5-6-13-12(7-10)11(9-15-13)8-14(16)17/h5-7,9,15H,2-4,8H2,1H3,(H,16,17) |
InChI Key |
OAWZHJGPYRUETD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC=C2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


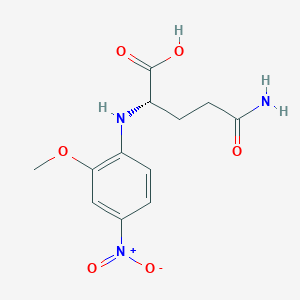
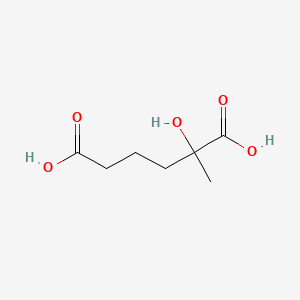
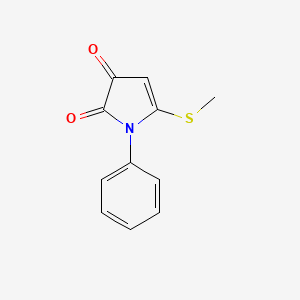

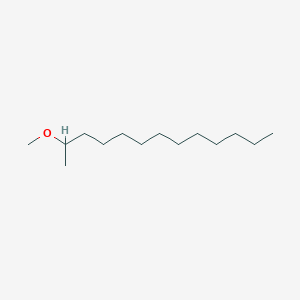
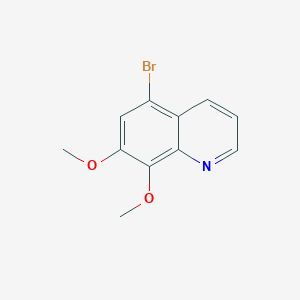
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
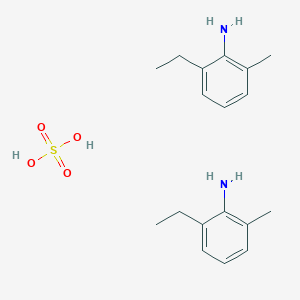
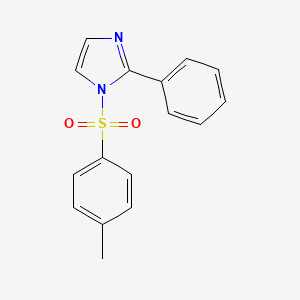
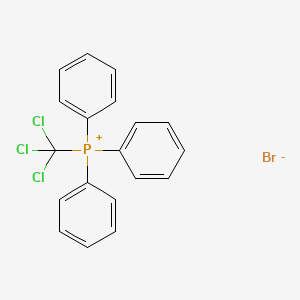
![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)

![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
